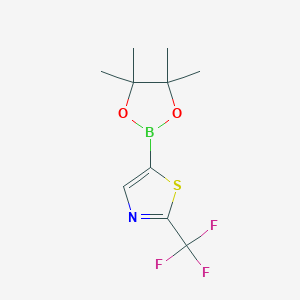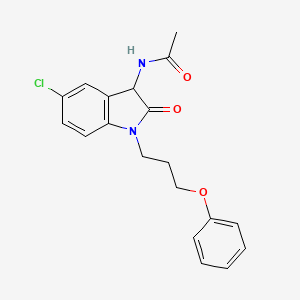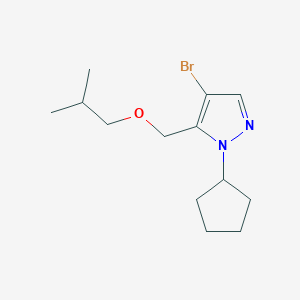
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a mechanism of action that can be used to study various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole involves the inhibition of the fatty acid amide hydrolase enzyme. This enzyme is responsible for the degradation of endocannabinoids, which are signaling molecules that play a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation. By inhibiting this enzyme, the compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole have been extensively studied. It has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Additionally, it has been shown to have potential applications in the treatment of various conditions such as chronic pain, anxiety disorders, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole is its selectivity and potency as an inhibitor of the fatty acid amide hydrolase enzyme. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole. One area of interest is its potential applications in the treatment of various conditions such as chronic pain, anxiety disorders, and depression. Additionally, further studies are needed to explore its mechanism of action and its effects on other physiological processes. Finally, research is needed to develop safer and more effective derivatives of this compound for use in scientific research.
Métodos De Síntesis
The synthesis of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole involves the reaction of cyclopentanone with ethyl acetoacetate to form 1-cyclopentyl-3-oxobutyl acetate. This intermediate is then reacted with hydrazine hydrate to form 1-cyclopentyl-3-hydrazinyl-1-propanone. The final step involves the reaction of this intermediate with 4-bromo-1-methyl-5-(methoxymethyl)-1H-pyrazole to form the desired compound.
Aplicaciones Científicas De Investigación
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole has been found to have potential applications in scientific research. It has been used as a tool to study the role of various biochemical and physiological processes in the body. One of the primary applications of this compound is in the study of the endocannabinoid system. It has been found to act as a selective and potent inhibitor of the fatty acid amide hydrolase enzyme, which is responsible for the degradation of endocannabinoids.
Propiedades
IUPAC Name |
4-bromo-1-cyclopentyl-5-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O/c1-10(2)8-17-9-13-12(14)7-15-16(13)11-5-3-4-6-11/h7,10-11H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMGBGWABNHEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
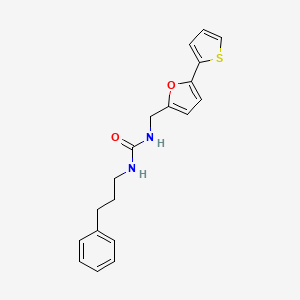
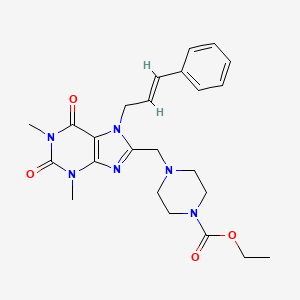
![[5-(1-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2948782.png)
![N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2948783.png)
![N-(4-chlorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2948785.png)
![5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine](/img/structure/B2948786.png)
![N-(3-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2948788.png)
![N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B2948790.png)

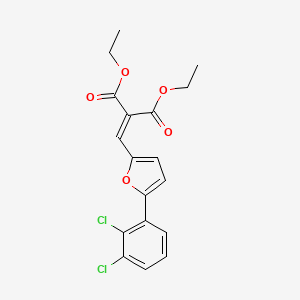
![7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2948795.png)
